1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride

Overview

Description

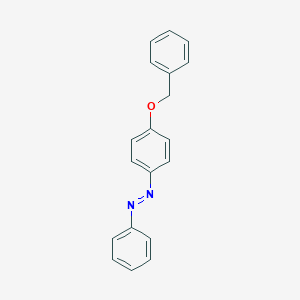

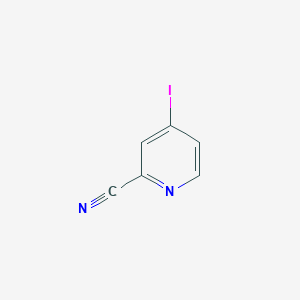

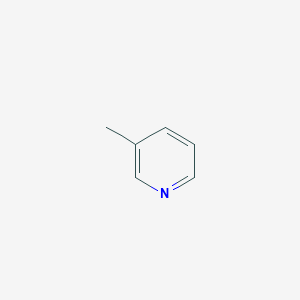

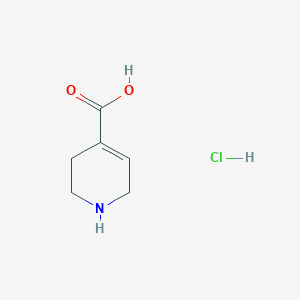

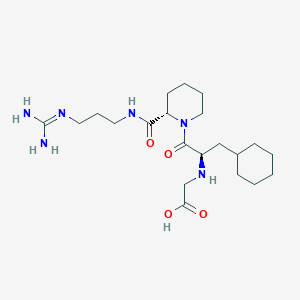

1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride, also known as Isoguvacine hydrochloride, is a compound with the molecular formula C6H10ClNO2 . It is part of Sigma’s Library of Pharmacologically Active Compounds .

Molecular Structure Analysis

The molecular weight of 1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride is 163.60 g/mol . The InChI code is1S/C6H9NO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h1,7H,2-4H2,(H,8,9);1H . The canonical SMILES is C1CNCC=C1C(=O)O.Cl . Physical And Chemical Properties Analysis

1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride is a solid compound .Scientific Research Applications

Neuropharmacology Research

Isoguvacine Hydrochloride is primarily used as a GABA (A) receptor agonist . It has been instrumental in studying the effects of GABAergic transmission on neuronal activity. For instance, it activates GABA (A) receptors expressed in Xenopus oocytes and has been used to observe the time course of GABA (A) α1/β2 currents activation .

Pain Management Studies

Researchers have utilized Isoguvacine Hydrochloride to explore its antiallodynic effects . This application is particularly relevant in the context of neuropathic pain, where modulation of GABA (A) receptors can influence pain perception .

Cardiovascular Research

The compound has been applied in cardiovascular studies to examine its effects on baroreflex gains in rats. These studies contribute to understanding how GABAergic mechanisms can affect cardiovascular functions .

Epilepsy and Seizure Research

Isoguvacine Hydrochloride has been used to study its impact on pharmacoresistant seizure-like events in organotypic hippocampal slice cultures. It helps in understanding the role of GABA (A) receptors in seizure activity and potential therapeutic approaches .

Autism Spectrum Disorder (ASD) Research

Chronic administration of Isoguvacine Hydrochloride has shown to improve tactile over-reactivity, anxiety-like behaviors, and social impairments in mouse models of ASD . This suggests its potential application in the development of treatments for ASD-related symptoms .

Neurodevelopmental Disorder Studies

The compound’s ability to modulate GABAergic transmission makes it a valuable tool in researching various neurodevelopmental disorders. It aids in dissecting the neural mechanisms underlying these conditions and evaluating potential interventions .

Synaptic Plasticity Exploration

Isoguvacine Hydrochloride is used to investigate synaptic plasticity . By altering GABAergic signaling, researchers can observe changes in synaptic strength and connectivity, which are crucial for learning and memory .

Comparative Pharmacology

Lastly, Isoguvacine Hydrochloride serves as a comparative agent in pharmacological studies, where its effects are measured against other GABA (A) receptor agonists. This helps in characterizing the pharmacodynamics and pharmacokinetics of GABAergic compounds .

Safety and Hazards

1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride may cause toxic effects if inhaled or absorbed through the skin. Inhalation or contact with the material may irritate or burn skin and eyes. Fire will produce irritating, corrosive, and/or toxic gases. Vapors may cause dizziness or suffocation .

Mechanism of Action

Target of Action

Isoguvacine hydrochloride primarily targets the GABA A receptors . These receptors are a type of neurotransmitter receptor known for their role in inhibitory synapses in the central nervous system . They are crucial for maintaining the balance between neuronal excitation and inhibition .

Mode of Action

Isoguvacine hydrochloride acts as an agonist for the GABA A receptors . This means it binds to these receptors and activates them . The activation of GABA A receptors by Isoguvacine hydrochloride leads to an influx of chloride ions into the neuron, resulting in hyperpolarization and decreased neuronal excitability .

Biochemical Pathways

The primary biochemical pathway affected by Isoguvacine hydrochloride is the GABAergic pathway . This pathway involves the synthesis, release, and action of GABA, the primary inhibitory neurotransmitter in the brain . By acting as an agonist at GABA A receptors, Isoguvacine hydrochloride enhances the inhibitory effects of GABA in the brain .

Result of Action

The activation of GABA A receptors by Isoguvacine hydrochloride leads to a decrease in neuronal excitability . This can result in various effects, such as suppression of seizure-like events in certain experimental conditions .

Action Environment

The action of Isoguvacine hydrochloride can be influenced by various environmental factors. For instance, its stability can be affected by the pH of the solution it is in . In neutral and acidic solutions, Isoguvacine hydrochloride is stable, but in basic solutions, it can easily oxidize .

properties

IUPAC Name |

1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h1,7H,2-4H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWREQRNTXCCBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64603-90-3 (Parent) | |

| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068547977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00218663 | |

| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500427 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride | |

CAS RN |

68547-97-7, 64603-90-3 | |

| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068547977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,6-tetrahydropyridine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Butyl-2-phenyl-1-[4-(phenylmethoxy)phenyl]pyrazolidine-3,5-dione](/img/structure/B133904.png)

![1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine](/img/structure/B133912.png)